Ac-rC Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
Ac-rC Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and applications of N-acetyl-cytidine phosphoramidite in oligonucleotide-based therapeutics and diagnostics.
Ac-rC Phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a modified nucleoside phosphoramidite, it enables the precise, automated incorporation of cytidine into synthetic RNA strands. This capability is fundamental to the development of a wide range of RNA-based technologies, including mRNA vaccines, siRNA therapeutics, and diagnostic probes. This guide provides a comprehensive overview of Ac-rC phosphoramidite for researchers, scientists, and professionals in the field of drug development.
Core Properties and Specifications
Ac-rC phosphoramidite is a complex molecule with several key chemical features that facilitate its use in solid-phase oligonucleotide synthesis. It is a derivative of the natural ribonucleoside cytidine, modified with specific protecting groups to prevent unwanted side reactions during the synthesis process. The full chemical name for the standard reagent is N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-Cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1]
These protecting groups are:
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5'-O-DMT (Dimethoxytrityl): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.
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N4-Acetyl (Ac): A base-labile group that protects the exocyclic amine of the cytidine base, preventing it from interfering with the phosphoramidite coupling reaction.[2][3][4][5]
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2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose sugar. This is a crucial feature for RNA synthesis, as it prevents isomerization and chain cleavage during the synthesis process.[5][6]
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3'-O-CEP (Cyanoethyl phosphoramidite): The reactive phosphoramidite moiety at the 3' position, which, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
The combination of these protecting groups allows for the controlled and efficient synthesis of RNA oligonucleotides.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C48H66N5O9PSi | [] |
| Molecular Weight | 916.14 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Purity (by HPLC) | ≥97% | [] |
| Solubility | Soluble in Acetonitrile, DMF | [] |
| Storage Conditions | -20°C to -80°C, protect from light | [2] |
| Recommended Storage Duration | 1 month at -20°C, 6 months at -80°C | [2] |
The Role of Ac-rC Phosphoramidite in Oligonucleotide Synthesis
Ac-rC phosphoramidite is a key reagent in the solid-phase synthesis of RNA, a process that has revolutionized molecular biology and drug development.[] This method allows for the creation of RNA fragments with virtually any desired sequence, which is essential for applications in diagnostics, therapeutics, and synthetic biology.[]
The synthesis process is a cyclical reaction that involves four main steps:
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Detritylation: The removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid.
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Coupling: The activation of the Ac-rC phosphoramidite and its subsequent reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.
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Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
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Oxidation: The conversion of the newly formed phosphite triester linkage to a more stable phosphate triester.
This cycle is repeated until the desired RNA sequence is synthesized.
Below is a diagram illustrating the solid-phase RNA synthesis cycle:
Experimental Protocols
Coupling Reaction
The coupling efficiency of Ac-rC phosphoramidite is influenced by the choice of activator and the coupling time. Due to the steric hindrance from the 2'-TBDMS group, longer coupling times are generally required compared to DNA synthesis.[6]
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Activator: Tetrazole is a commonly used activator.
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Coupling Time: A coupling time of 12 minutes is recommended to achieve optimal efficiency.[6]
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Coupling Efficiency: Typically greater than 97%.[6]
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. This is a critical step that can affect the final yield and purity of the RNA.
A common method for cleavage and deprotection involves a two-step process:
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Cleavage from Support and Removal of Base and Phosphate Protecting Groups: This is typically achieved using a mixture of aqueous ammonium hydroxide and methylamine (1:1) at 65°C for 10-30 minutes.[6]
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Removal of 2'-TBDMS Protecting Group: This requires a fluoride-based reagent, such as triethylamine trihydrofluoride (TEA·3HF).
The workflow for post-synthesis processing is outlined below:
Applications in Drug Development and Research
The ability to synthesize custom RNA molecules using Ac-rC phosphoramidite and other modified phosphoramidites has significant implications for drug development and biomedical research.
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RNA Therapeutics: The synthesis of RNA interference (RNAi) triggers, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs), relies on phosphoramidite chemistry. These molecules can be designed to target and silence specific genes, offering therapeutic potential for a wide range of diseases.
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mRNA Vaccines: The production of messenger RNA (mRNA) for vaccines involves the in vitro transcription of a DNA template. However, the synthesis of the DNA template itself, as well as various modified RNA components, utilizes phosphoramidite chemistry.
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Diagnostic Probes: Custom-synthesized RNA oligonucleotides are used as probes in a variety of diagnostic assays, including polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH), for the detection of specific nucleic acid sequences associated with diseases.[10]
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Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, such as proteins or small molecules. They are synthesized using phosphoramidite chemistry and have applications in therapeutics and diagnostics.
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Gene Editing: The guide RNAs used in CRISPR-Cas9 gene-editing systems are synthesized using phosphoramidite chemistry, enabling precise modifications to the genome.[10]
The relationship between Ac-rC phosphoramidite and its downstream applications is visualized in the following diagram:
Conclusion
Ac-rC phosphoramidite is an indispensable tool in the modern molecular biology and drug development landscape. Its carefully designed chemical structure enables the efficient and precise synthesis of RNA oligonucleotides, which are at the heart of numerous cutting-edge technologies. A thorough understanding of its properties and the associated experimental protocols is crucial for any researcher or professional working in the field of nucleic acid chemistry and its applications. As the demand for RNA-based therapeutics and diagnostics continues to grow, the importance of high-quality phosphoramidites like Ac-rC will only increase.
References
- 1. Cytidine Phosphoramidite | Silantes [silantes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. Ac-rC Phosphoramidite - MedChem Express [bioscience.co.uk]
- 5. indiamart.com [indiamart.com]
- 6. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
